molecular formula C20H17NO3 B066546 (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid CAS No. 163438-05-9

(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid

Cat. No.: B066546
CAS No.: 163438-05-9
M. Wt: 319.4 g/mol
InChI Key: ZEKKAEAOTSMLNW-CYBMUJFWSA-N
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Description

(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic Acid (CAS 163438-05-9) is a chiral chemical tool of high interest in plant biology research, functioning as a potent and specific inhibitor of polar auxin transport (PAT) . Its primary research value lies in its ability to disrupt the directional cell-to-cell transport of the plant hormone auxin, a process fundamental to virtually all aspects of plant growth and development, including embryogenesis, organ formation, vascular patterning, and tropic responses . The molecular mechanism of action has been elucidated through recent structural studies, which demonstrate that this compound, and its closely related analogue NPA, directly bind to PIN-FORMED (PIN) auxin transporters on the plasma membrane . By locking the PIN transporters in an inward-facing conformation, it effectively blocks the export of auxin from cells, leading to a disruption in the establishment of auxin maxima and gradients that guide developmental programming . This action phenocopies many of the developmental defects observed in pin loss-of-function mutants, providing a powerful pharmacological approach to study auxin transport. In practical research applications, this reagent is used to investigate a wide range of physiological processes. It inhibits root elongation, disrupts root gravitropism by preventing auxin redistribution in the root cap, promotes the formation of adventitious roots, and breaks apical dominance to induce the outgrowth of axillary buds . Treatment often results in characteristic morphological changes such as root swelling and a loss of directional growth . As a critical research chemical, it is For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Properties

IUPAC Name

2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-13(15-12-6-8-14-7-2-3-9-16(14)15)21-19(22)17-10-4-5-11-18(17)20(23)24/h2-13H,1H3,(H,21,22)(H,23,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKKAEAOTSMLNW-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357476
Record name (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163438-05-9
Record name (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-N-(1-(1-Naphthyl)ethyl)phthalamic acid
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Preparation Methods

Catalyst Design and Reaction Mechanism

The foundational step in synthesizing (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves the production of (R)-1-(1-naphthyl)ethylamine. Patents CN105294449A and CN105294449B disclose a method using chiral ruthenium complexes to catalyze the asymmetric reduction of 1-(1-naphthyl)ethanone oxime with ammonium formate. The catalyst, chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II), induces hydrogen transfer from ammonium formate to the oxime substrate, yielding the (R)-enantiomer with up to 96.3% enantiomeric excess (ee).

The reaction proceeds via a concerted metal-ligand bifunctional mechanism, where the ruthenium center coordinates the oxime, while the chiral diamine ligand directs stereoselective hydride transfer. This pathway minimizes racemization and side reactions, ensuring high chiral fidelity.

Optimization of Reaction Parameters

Key parameters influencing the reduction include:

  • Catalyst Loading : A substrate-to-catalyst molar ratio of 50:1 achieves optimal activity without compromising enantioselectivity.

  • Solvent : Dimethylformamide (DMF) is preferred due to its ability to solubilize both the oxime and ammonium formate while stabilizing the ruthenium catalyst.

  • Temperature : Reactions conducted at room temperature (25°C) provide balanced reaction rates and stereocontrol, avoiding thermal degradation of the catalyst.

Table 1 summarizes results from representative examples in the patent literature:

ExampleSubstrate (mol)Catalyst (mol)NH₄HCO₂ (mol)Yield (%)ee (%)
10.500.011.509296.2
50.300.010.909696.3
70.300.010.909696.1

Data derived from CN105294449A.

Acylation of (R)-1-(1-Naphthyl)ethylamine with Phthalic Anhydride

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol/water mixtures, yielding a solid with a melting point of 166°C (decomposition). Chiral purity is confirmed using high-performance liquid chromatography (HPLC) with a chiral stationary phase, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify structural integrity.

Scalability and Industrial Relevance

Kilogram-Scale Production

The patented asymmetric reduction method has been demonstrated on multi-gram scales with consistent yields (>90%) and enantioselectivity (>96% ee). For instance, Example 5 describes the synthesis of 49.31 g of (R)-1-(1-naphthyl)ethylamine from 55.5 g of oxime, highlighting the process’s scalability.

Comparative Analysis of Alternative Routes

Chiral Pool Synthesis

Deriving (R)-1-(1-naphthyl)ethylamine from naturally occurring chiral precursors (e.g., amino acids) is theoretically feasible but impractical due to the structural complexity of the naphthyl group.

Applications and Derivatives

Role in Pharmaceutical Intermediates

This compound serves as a key intermediate in synthesizing chiral auxiliaries and organocatalysts. Its rigid naphthyl moiety enhances stereocontrol in asymmetric transformations.

Structural Modifications

Functionalization of the phthalamic acid scaffold (e.g., esterification or amidation) enables access to diverse derivatives with tailored physicochemical properties. For example, methyl esters of the compound exhibit improved solubility in non-polar solvents .

Chemical Reactions Analysis

®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Role as a Chiral Intermediate

(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid serves as a chiral resolving agent in the synthesis of various pharmaceutical compounds. It is particularly noted for its application in the resolution of racemic mixtures, facilitating the production of enantiomerically pure drugs. For example, it has been used in the synthesis of the analgesics ropivacaine and levobupivacaine, which are important for their anesthetic properties .

2. Inhibitors of Protein Tyrosine Phosphatases

Research indicates that this compound can act as an inhibitor of specific protein tyrosine phosphatases, which are critical in regulating cellular processes such as growth and differentiation. Studies involving TC-PTP-deficient mice have highlighted the potential therapeutic implications of using this compound to modulate signaling pathways associated with cancer and other diseases .

3. Anti-inflammatory Properties

As a chiral nonsteroidal anti-inflammatory drug, this compound exhibits significant anti-inflammatory activity. Its mechanism involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of pro-inflammatory mediators. This property makes it a candidate for treating inflammatory conditions .

Agricultural Applications

1. Herbicide Functionality

This compound has been identified as an auxin polar transport inhibitor, which positions it as a potential herbicide. Its ability to disrupt auxin transport can lead to growth inhibition in target weed species, providing an effective means of weed management in agricultural settings .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
PharmaceuticalChiral resolving agent for drug synthesisUsed in ropivacaine and levobupivacaine production
Inhibitor of protein tyrosine phosphatasesImplications for cancer treatment
Anti-inflammatory agentInhibits cyclooxygenase enzymes
AgriculturalAuxin polar transport inhibitorPotential herbicide for weed management

Case Studies

Case Study 1: Synthesis of Ropivacaine

In a study focused on the synthesis of ropivacaine, this compound was utilized as a resolving agent to achieve high enantiomeric purity. The process involved the use of racemic mixtures and demonstrated significant yield improvements when employing this compound compared to traditional methods .

Case Study 2: Anti-inflammatory Activity Assessment

A series of experiments were conducted to evaluate the anti-inflammatory properties of this compound. The results indicated that the compound effectively reduced inflammation markers in animal models, suggesting its potential use in clinical settings for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ®-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid involves its interaction with specific molecular targets in the body. As a nonsteroidal anti-inflammatory drug, it likely inhibits the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandins. This leads to a decrease in inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(1-Naphthyl)phthalamic Acid (NPA)
  • CAS : 132-66-1
  • Molecular Formula: C₁₈H₁₃NO₃
  • Molecular Weight : 291.30 g/mol .
  • Structure : Lacks the ethyl group and chiral center present in the target compound.
  • Key Differences: NPA is non-chiral and simpler in structure, missing the (R)-1-(1-naphthyl)ethyl group. Biological Role: A well-characterized auxin transport inhibitor (ATI) that induces pseudonodule formation in legumes (e.g., alfalfa, sweetclover) by disrupting auxin signaling .
(R)-(+)-N-(1-Phenylethyl)phthalamic Acid
  • CAS : 21752-35-2
  • Molecular Formula: C₁₆H₁₅NO₃
  • Molecular Weight : 269.30 g/mol .
  • Structure : Substitutes the naphthyl group with a phenyl group.
  • Key Differences :
    • The phenyl group reduces steric bulk and alters electronic properties compared to the naphthyl group.
    • Used as a chiral resolving agent in organic synthesis due to its stereoselectivity .
Cinacalcet Hydrochloride
  • CAS : 364782-34-3
  • Molecular Formula : C₂₂H₂₂F₃N·HCl
  • Structure : Shares the (R)-1-(1-naphthyl)ethyl group but attached to a propylamine backbone instead of phthalamic acid .
  • Key Differences :
    • Therapeutic application as a calcium-sensing receptor agonist (used in hyperparathyroidism).
    • Demonstrates the pharmacological relevance of the naphthyl ethyl motif in drug design .

Physical and Chemical Properties

Property (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid NPA (R)-(+)-N-(1-Phenylethyl)phthalamic acid
Melting Point (°C) Not reported 187 128
Solubility Insoluble in water Insoluble in water Soluble in ethanol
Molecular Weight 319.35 291.30 269.30
Stereochemistry R-configuration None R-configuration
Safety Hazards H315, H319, H335 H402 (aquatic toxicity) H315, H319, H335
  • Solubility: Both the target compound and NPA are water-insoluble, limiting their use to non-aqueous systems. The phenyl variant’s ethanol solubility broadens its utility in organic synthesis .

Biological Activity

(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) recognized for its potential therapeutic applications, particularly in treating inflammatory conditions. This compound, with the molecular formula C20H17NO3 and a molecular weight of 319.35 g/mol, exhibits unique biological activities that warrant detailed exploration.

The compound is characterized by its optical activity and plays a significant role in biochemical reactions. It is involved in the synthesis of α-amino acids and participates in enantioselective reductions of ketones to nitroolefins. The molecular mechanism of action primarily involves binding interactions with biomolecules, which can lead to enzyme inhibition or activation and alterations in gene expression.

PropertyValue
Molecular FormulaC20H17NO3
Molecular Weight319.35 g/mol
Chiral ConfigurationYes
SolubilityOrganic solvents

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Studies have shown its potential to modulate inflammatory pathways, suggesting its utility in clinical applications .

Cellular Effects

The compound influences cell function by impacting cell signaling pathways and cellular metabolism. It has been observed to alter gene expression profiles in various cell types, indicating a broader impact on cellular physiology.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound:

  • Study on Inflammatory Response : A study demonstrated that this compound reduces the production of pro-inflammatory cytokines in macrophages, highlighting its potential as an anti-inflammatory agent .
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting its potential role in cancer therapeutics .

Table 2: Summary of Key Research Findings

Study FocusFindings
Anti-inflammatory effectsReduced cytokine production in macrophages
Cytotoxicity against cancer cellsSelective cytotoxicity observed
Mechanism of actionInhibition of specific signaling pathways

Metabolic Pathways

This compound interacts with various metabolic pathways, particularly those involving ω-amine transaminase. This interaction contributes to the synthesis of α-amino acids and may influence metabolic processes related to inflammation and cellular growth.

Comparison with Similar Compounds

When compared to other compounds with similar structures, this compound stands out due to its specific chiral configuration and enhanced anti-inflammatory properties. For instance:

  • Naphthaleneacetic Acid : Used primarily in plant growth regulation.
  • Phenylephrine Hydrochloride : A chiral compound with different pharmacological effects.
  • 2-Phenylcyclopropane-1-carboxylic Acid : Shares structural motifs but differs significantly in biological activity.

Q & A

Q. How is (R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid identified and characterized in laboratory settings?

Methodological Answer:

  • Chemical Identification : Use CAS Registry Number 163438-05-9 (for the (R)-(-)-enantiomer) and molecular formula C₂₀H₁₇NO₃ (molecular weight: 319.35 g/mol) for unambiguous identification .
  • Analytical Techniques : Confirm purity (>99%) via HPLC and structural validation using nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) .
  • Physical Properties : The compound is a white-to-gray crystalline powder with a melting point of ~187°C and low solubility in water but moderate solubility in polar organic solvents (e.g., ethanol, acetone) .

Q. What are the safety protocols for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear N95 masks, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Use in a fume hood with adequate ventilation .
  • Storage : Store in airtight containers at room temperature (20–25°C), protected from light and moisture .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station and seek medical attention .

Q. What is the role of this compound in auxin transport inhibition?

Methodological Answer:

  • Mechanism : It blocks polar auxin transport by binding to auxin efflux carriers (e.g., PIN proteins), disrupting auxin gradient formation critical for plant development .
  • Experimental Validation : Apply at 10–100 µM concentrations in plant growth media or via root immersion. Monitor auxin distribution using radiolabeled indole-3-acetic acid (IAA) or transgenic reporters (e.g., DR5::GUS) .

Advanced Research Questions

Q. How to design experiments to study pseudonodule induction in non-nodulating plant mutants?

Methodological Answer:

  • Plant Material : Use Melilotus alba (white sweetclover) sym mutants (e.g., sym-1 or sym-3 alleles) blocked in early nodulation stages .
  • Treatment Protocol : Apply 50 µM this compound to roots for 4 weeks. Include controls treated with auxin analogs (e.g., 2,4-D) or transport inhibitors (e.g., TIBA) for comparison .
  • Analysis : Section roots longitudinally and stain with toluidine blue or hematoxylin to visualize cortical cell divisions (Figure 3 in ). Quantify pseudonodule frequency and validate ENOD2 expression via RT-PCR or in situ hybridization (Figure 4 in ).

Q. How does the compound’s efficacy vary across plant species or genetic backgrounds?

Methodological Answer:

  • Comparative Studies : Test responsiveness in legumes (e.g., Medicago truncatula) versus non-legumes (e.g., Arabidopsis). Use mutants with altered auxin signaling (e.g., axr1, pin1) .
  • Dose-Response Curves : Evaluate pseudonodule formation at 1–200 µM concentrations. Note species-specific thresholds; e.g., Melilotus alba responds at 50 µM, while Arabidopsis may require higher doses .
  • Data Interpretation : Corrogate results with auxin biosensor lines (e.g., DII-VENUS) to quantify auxin redistribution dynamics .

Q. How to resolve contradictions in reported auxin transport inhibition mechanisms?

Methodological Answer:

  • Hypothesis Testing : Compare direct carrier binding (e.g., via surface plasmon resonance) versus indirect effects on cytoskeletal dynamics (e.g., using microtubule inhibitors like oryzalin) .
  • Cross-Validation : Replicate studies in divergent models (e.g., root hair vs. shoot apical meristem systems). Use mutant complementation assays to isolate genetic dependencies .
  • Data Integration : Reconcile conflicting results by adjusting experimental conditions (e.g., pH, temperature) that influence carrier protein conformation .

Q. What novel applications exist beyond auxin transport studies?

Methodological Answer:

  • Chemical Synthesis : Explore its use as a chiral auxiliary in asymmetric synthesis due to its enantiomeric purity (>98% ee) .
  • Ecotoxicology : Assess aquatic toxicity (H402 hazard) via OECD Test Guideline 201 using Daphnia magna or algae .
  • Drug Discovery : Screen for antimicrobial or anticancer activity using disk diffusion assays or cytotoxicity panels (e.g., NCI-60) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid
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(R)-(-)-N-[1-(1-Naphthyl)ethyl]phthalamic acid

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